Sodium 4-hydroxybenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-hydroxybenzenesulfonate, also known as phenol-4-sulfonic acid sodium salt dihydrate, is an organic compound with the molecular formula C6H5NaO4S·2H2O. It is a white crystalline solid that is soluble in water and slightly soluble in methanol. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that the compound has been used in the preparation of layered divalent transition metal benzenesulfonates, luminescent ladder-like lanthanide coordination polymers, and new polynorbornene ionomers bearing fluorinated pendant benzenesulfonate groups . .
Biochemical Pathways
The compound has been used in the preparation of various materials, suggesting it may interact with multiple pathways . .
Result of Action
It is known that the compound has been used in the preparation of various materials, suggesting it may have diverse effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-hydroxybenzenesulfonate can be synthesized through the sulfonation of phenol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating phenol with concentrated sulfuric acid to form 4-hydroxybenzenesulfonic acid, which is then neutralized with sodium hydroxide to yield the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves the same basic steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature and concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxybenzenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reactions typically occur under acidic or basic conditions, depending on the desired substitution.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols and sulfonates.
Scientific Research Applications
Sodium 4-hydroxybenzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the manufacture of detergents, surfactants, and other specialty chemicals
Comparison with Similar Compounds
Sodium 4-hydroxybenzenesulfonate can be compared with other similar compounds such as:
Sodium dodecylbenzenesulfonate: Used as a surfactant and detergent.
Sodium p-nitrophenolate dihydrate: Known for its nonlinear optical properties.
Sodium sulfanilate dihydrate: Utilized in the study of nonlinear optical applications.
Uniqueness: What sets this compound apart is its combination of hydroxyl and sulfonate groups, which confer unique reactivity and solubility properties, making it versatile for various applications .
Properties
CAS No. |
825-90-1 |
---|---|
Molecular Formula |
C6H6NaO4S |
Molecular Weight |
197.17 g/mol |
IUPAC Name |
sodium;4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O4S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10); |
InChI Key |
ULUPAWKAWBVCAI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+] |
SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O.[Na] |
825-90-1 28469-73-0 |
|
physical_description |
DryPowde |
Pictograms |
Irritant |
Related CAS |
28469-73-0 |
Synonyms |
Sodium 4-Hydroxybenzenesulfonate; Sodium p-Hydroxybenzenesulfonate; Sodium p-Hydroxyphenylsulfonate; Sodium p-Phenolsulfonate; p-Hydroxybenzenesulfonic Acid Monosodium Salt; p-Hydroxybenzenesulfonic Acid Sodium Salt; p-Phenolsulfonic Acid Sodium Salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.